Iometopane (123I) is classified as a neuro-imaging radiopharmaceutical. It is an analogue of cocaine and is specifically designed for single photon emission computed tomography (SPECT) imaging to assess dopamine transporter levels in the brain. The compound is marketed under various trade names, including Datscan and Striascan, and is manufactured by GE Healthcare . Iometopane contains the radioactive isotope iodine-123, which has a half-life of approximately 13 hours and emits gamma photons suitable for imaging applications .
The synthesis of iometopane involves the radioiodination of the precursor compound using iodine-123. A typical synthesis method includes the following steps:
Iometopane has a complex molecular structure characterized by its formula with a molar mass of 431.290 g/mol . The structure includes:
The three-dimensional conformation of iometopane allows it to effectively bind to dopamine transporters in the brain, facilitating its use in SPECT imaging.
Iometopane undergoes several chemical reactions during its synthesis and application:
The mechanism of action of iometopane involves its selective binding to dopamine transporters in presynaptic neurons within the striatum. Upon injection into patients:
Iometopane exhibits several notable physical and chemical properties:
The pharmacokinetics indicate rapid clearance from blood circulation post-injection, with significant excretion occurring through renal pathways within 24 hours .
Iometopane (123I) has significant applications in clinical practice:
Iometopane (123I), also known as RTI-55 or [¹²³I]β-CIT, emerged in the early 1990s as a phenyltropane-based radiopharmaceutical derived from cocaine analogs [2] [6]. Initial preclinical studies demonstrated its high affinity for the dopamine transporter (DAT), positioning it as a promising SPECT imaging agent. The first human trials in the mid-1990s validated its ability to visualize nigrostriatal degeneration, leading to European Medicines Agency (EMA) approval in 2000 and U.S. Food and Drug Administration (FDA) approval in 2011 under the trade name DaTscan™ [1] [8]. This regulatory acceptance marked a paradigm shift in movement disorder diagnostics, transitioning neuroimaging from purely clinical assessments to objective biomarker-based evaluations. By 2022, over one million doses had been administered globally, reflecting its integration into routine clinical workflows for parkinsonian syndromes [4].
Table 1: Key Properties of Iometopane (123I)
Property | Specification |
---|---|
Chemical Name | Methyl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
Molecular Formula | C₁₆H₂₀INO₂ |
Target | Dopamine Transporter (DAT) |
IC₅₀ for DAT | 3.5 nM |
Radioisotope | Iodine-123 (¹²³I) |
Primary Clinical Use | Differentiation of Parkinsonian syndromes vs. essential tremor |
Iometopane (123I) binds selectively to presynaptic dopamine transporters (DAT) in the striatum, serving as a proxy for dopaminergic neuron integrity. Its molecular mechanism involves competitive inhibition of dopamine reuptake, with an affinity (IC₅₀ = 3.5 nM) 2.8-fold higher than for the serotonin transporter (SERT; IC₅₀ = 9.73 nM) [6] [8]. Following intravenous injection, ¹²³I decay emits gamma radiation detected by SPECT cameras, generating spatial maps of DAT density. In neurodegenerative parkinsonism (e.g., Parkinson’s disease, dementia with Lewy bodies), striatal uptake is markedly reduced—particularly in the posterior putamen—reflecting nigrostriatal pathway degeneration [1] [9]. Crucially, essential tremor patients show normal symmetric uptake, enabling differential diagnosis with 89–95% specificity [6] [10].
Clinical Workflow and Interpretation:
Table 2: Iometopane (123I) Binding Affinities and Diagnostic Performance
Parameter | Value | Clinical Implication |
---|---|---|
DAT IC₅₀ | 3.5 nM | High striatal signal-to-noise ratio |
SERT IC₅₀ | 9.73 nM | Limited off-target binding in hypothalamus |
Sensitivity (vs. ET) | 95% | Reliable exclusion of essential tremor |
Specificity (vs. ET) | 89% | Low false-positive rate in neurodegeneration |
Despite its utility, limitations exist: Age-related DAT decline (0.5–0.8% per year) necessitates age-adjusted reference ranges, and drugs like amphetamines or bupropion may competitively inhibit binding [7] [10]. Additionally, it cannot differentiate among Parkinson-plus syndromes (e.g., MSA vs. PSP) due to comparable nigrostriatal degeneration [1] [8].
The evolution of iometopane (123I) exemplifies three transformative phases in neuroimaging radiopharmaceuticals:
Tracer Design Innovation (1991–2000): Optimization of tropane analogs improved DAT selectivity and brain kinetics. Iometopane’s fluoropropyl group reduced lipophilicity versus earlier analogs (e.g., β-CIT), accelerating clearance from serotonin-rich regions and enhancing striatal contrast [2] [6].
Quantification Standardization (2000–2012): Multicenter initiatives like the ENC-DAT study established age-stratified reference databases and harmonized SPECT protocols across 13 European sites. Semiquantitative indices (e.g., putamen SBR) achieved test-retest variability <8% [7] [10]. Automated platforms (e.g., BRASS, OSEM) enabled operator-independent analysis, reducing interpretation subjectivity [9] [10].
Hybrid Imaging and Next-Gen Agents (2012–Present): Co-registration with MRI/CT improved anatomical localization, while demographic indexing (adjusting SBRs for age/sex) boosted diagnostic accuracy for dementia with Lewy bodies by 15% [10]. Current innovations include:
Table 3: Milestones in Iometopane (123I) Development and Implementation
Year | Milestone | Impact |
---|---|---|
1991 | First synthesis as RTI-55 | Preclinical proof of DAT targeting |
2000 | EMA approval for DaTscan™ | Clinical adoption in Europe |
2011 | FDA approval for Parkinsonian syndromes | Global standardization of diagnostic criteria |
2012 | ENC-DAT reference database published | Age-stratified quantitative norms established |
2022 | Phase III trial for next-gen SPECT tracer initiated | Potential for reduced imaging time (<2 hours) |
These advances solidify iometopane’s role as the cornerstone of functional neuroimaging for movement disorders, while next-generation tracers promise further refinements in spatial resolution and diagnostic precision [1] [4] [7].
Table 4: Alternative Names and Identifiers for Iometopane (123I)
Synonym | Context of Use |
---|---|
RTI-55 | Research literature |
[¹²³I]β-CIT | Radiochemistry |
DaTscan™ | Clinical product (GE Healthcare) |
Iometopane I 123 | USAN nomenclature |
Iometopane ¹²³I | INN nomenclature |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0